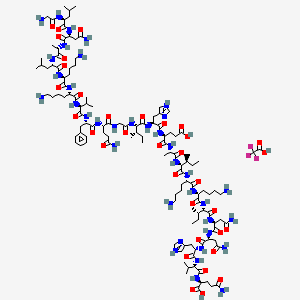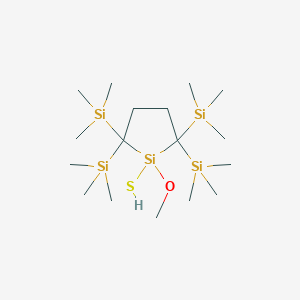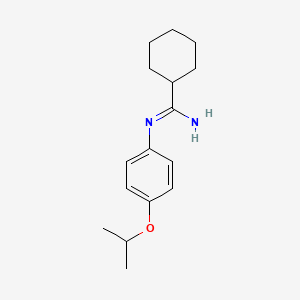
(Lys18)-Pseudin-2 Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Lys18)-Pseudin-2 Trifluoroacetate is a synthetic peptide derivative that has garnered attention in various scientific fields due to its unique properties. This compound is a modified version of Pseudin-2, a peptide originally isolated from the skin of the South American frog Pseudis paradoxa. The addition of trifluoroacetate enhances its stability and solubility, making it a valuable tool in biochemical and pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Lys18)-Pseudin-2 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. The peptide is then cleaved from the resin and deprotected to yield the final product. Trifluoroacetic acid is commonly used in the cleavage and deprotection steps due to its strong acidic properties .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. Additionally, the removal of residual trifluoroacetate is crucial to meet safety and regulatory standards .
化学反応の分析
Types of Reactions
(Lys18)-Pseudin-2 Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine or cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques are employed.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
科学的研究の応用
(Lys18)-Pseudin-2 Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its antimicrobial properties and potential as a therapeutic agent.
Medicine: Explored for its role in drug delivery systems and as a potential treatment for infections.
Industry: Utilized in the development of new materials and as a standard in analytical techniques
作用機序
The mechanism of action of (Lys18)-Pseudin-2 Trifluoroacetate involves its interaction with cellular membranes. The peptide can insert itself into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity. The trifluoroacetate moiety enhances the peptide’s stability and solubility, facilitating its interaction with target molecules .
類似化合物との比較
Similar Compounds
Pseudin-2: The unmodified version of the peptide, which has lower stability and solubility compared to its trifluoroacetate derivative.
Magainin: Another antimicrobial peptide with similar membrane-disrupting properties.
LL-37: A human antimicrobial peptide with broad-spectrum activity.
Uniqueness
(Lys18)-Pseudin-2 Trifluoroacetate stands out due to its enhanced stability and solubility, which are attributed to the trifluoroacetate modification. These properties make it more effective in various applications compared to its unmodified counterparts .
特性
分子式 |
C124H204F3N37O34 |
|---|---|
分子量 |
2814.2 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C122H203N37O32.C2HF3O2/c1-17-65(12)98(155-94(166)58-135-103(171)77(37-40-88(128)160)144-112(180)82(49-70-31-21-20-22-32-70)152-118(186)97(64(10)11)156-107(175)75(35-25-29-45-125)141-105(173)73(33-23-27-43-123)143-111(179)81(48-62(6)7)148-101(169)68(15)139-109(177)85(52-90(130)162)150-110(178)80(47-61(4)5)140-93(165)55-127)119(187)153-83(50-71-56-133-59-136-71)113(181)145-78(39-42-95(167)168)104(172)138-69(16)102(170)158-99(66(13)18-2)120(188)146-74(34-24-28-44-124)106(174)142-76(36-26-30-46-126)108(176)159-100(67(14)19-3)121(189)154-87(54-92(132)164)115(183)151-86(53-91(131)163)114(182)149-84(51-72-57-134-60-137-72)116(184)157-96(63(8)9)117(185)147-79(122(190)191)38-41-89(129)161;3-2(4,5)1(6)7/h20-22,31-32,56-57,59-69,73-87,96-100H,17-19,23-30,33-55,58,123-127H2,1-16H3,(H2,128,160)(H2,129,161)(H2,130,162)(H2,131,163)(H2,132,164)(H,133,136)(H,134,137)(H,135,171)(H,138,172)(H,139,177)(H,140,165)(H,141,173)(H,142,174)(H,143,179)(H,144,180)(H,145,181)(H,146,188)(H,147,185)(H,148,169)(H,149,182)(H,150,178)(H,151,183)(H,152,186)(H,153,187)(H,154,189)(H,155,166)(H,156,175)(H,157,184)(H,158,170)(H,159,176)(H,167,168)(H,190,191);(H,6,7)/t65-,66-,67-,68-,69-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,96-,97-,98-,99-,100-;/m0./s1 |
InChIキー |
QYXISSSIYMTXKL-VDOVUREESA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-phenyl-2-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-1,6-Naphthyridin-5(6H)-one hydrochloride](/img/structure/B12625451.png)
![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)
![2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12625468.png)

![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12625486.png)
![3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B12625493.png)
![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)

![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)
![2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12625509.png)

![N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide](/img/structure/B12625521.png)
![(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone](/img/structure/B12625535.png)
